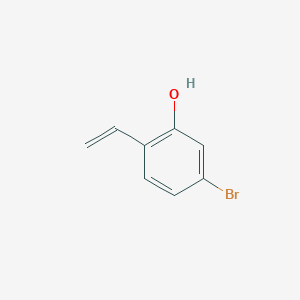

5-Bromo-2-ethenylphenol

Description

5-Bromo-2-ethenylphenol (C$8$H$7$BrO) is a brominated phenolic compound featuring an ethenyl (–CH=CH$_2$) substituent at the ortho position relative to the hydroxyl group. It is synthesized via a Wittig reaction using methyltriphenylphosphonium bromide, 4-bromo-2-hydroxybenzaldehyde, and potassium tert-butoxide, yielding a yellowish solid with a 76% efficiency . The compound’s 13C NMR spectrum (DMSO-d6) exhibits key signals at δ = 115.4, 120.9, 123.2, 123.4, 124.2, 129.1, 132.2, and 157.1 ppm, confirming the presence of aromatic carbons, the ethenyl group, and the hydroxyl-bearing carbon . Its molecular weight is 199.05 g/mol, and it serves as a precursor in sulfonylation reactions, such as the synthesis of carbonic anhydrase inhibitors .

Properties

IUPAC Name |

5-bromo-2-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-2-6-3-4-7(9)5-8(6)10/h2-5,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAWAZMJDCZCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethenylphenol typically involves the bromination of 2-ethenylphenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenol ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethenylphenol can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form 2-ethenylphenol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-bromo-2-ethenylbenzaldehyde or 5-bromo-2-ethenylbenzoic acid.

Reduction: Formation of 2-ethenylphenol.

Substitution: Formation of 5-substituted-2-ethenylphenol derivatives.

Scientific Research Applications

5-Bromo-2-ethenylphenol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethenylphenol involves its interaction with specific molecular targets and pathways. The bromine atom and ethenyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

5-Bromo-3-methyl-2(5H)-furanone

- Structure: A brominated furanone with a methyl substituent.

- Synthesis: Synthesized via N-bromosuccinimide (NBS)-mediated bromination of 3-methyl-2(5H)-furanone in carbon tetrachloride, achieving a 90% yield .

- Key Data : Pale yellow oil; characterized by 1H NMR and high-resolution mass spectrometry (HRMS).

- Comparison: Higher synthesis yield (90% vs. 76%) compared to this compound, likely due to the stability of the furanone ring during bromination .

3-(5-Bromo-2-ethoxyphenyl)-2-propenoic acid

- Structure: Features an ethoxy (–OCH$2$CH$3$) and propenoic acid (–CH$_2$COOH) group.

- Synthesis: Limited synthesis details are available, but safety data highlight its use in industrial applications .

4-(5-Bromo-2-hydroxyphenyl)but-3-ene-2-one

- Structure: Contains a conjugated enone system (–CH=CH–CO–) attached to the bromophenol ring.

- Comparison: The enone moiety increases electrophilicity, making it more reactive in Michael addition reactions than this compound .

Spectral and Physicochemical Properties

Functional Group Influence on Properties

- Hydroxyl vs. Alkoxy Groups: this compound’s hydroxyl group increases acidity (pKa ~8–10) compared to ethoxy-substituted analogues (e.g., 3-(5-bromo-2-ethoxyphenyl)-2-propenoic acid) .

- Bromine Position: Para-bromine in this compound directs electrophilic substitution to the ortho position, whereas meta-bromine in other derivatives alters regioselectivity .

Biological Activity

5-Bromo-2-ethenylphenol is a brominated phenolic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a bromine atom attached to a phenolic ring, which is further substituted with an ethenyl group. The presence of bromine enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in protein expression leads to an increased Bax/Bcl-2 ratio, promoting cell death in cancer cells .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 7.17 ± 0.94 |

| A549 | 2.93 ± 0.47 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, particularly against bacterial and fungal strains. The brominated methoxyphenyl moiety is known to enhance the antibacterial and antifungal activities of related compounds . The mechanism of action typically involves disruption of microbial cell membranes and interference with metabolic processes.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the mitochondrial pathway, influencing the expression levels of key proteins involved in cell survival and death.

- VEGFR-2 Inhibition : Molecular docking studies have shown that this compound can bind effectively to the VEGFR-2 active site, inhibiting its activity. This inhibition is crucial for preventing tumor angiogenesis .

- Antimicrobial Mechanism : The bromine atom increases the lipophilicity of the molecule, facilitating its penetration into microbial membranes and leading to cell lysis.

Case Studies

A notable case study involved the evaluation of this compound's effects on non-small cell lung cancer (NSCLC) models. The study reported significant reductions in tumor growth when treated with the compound, alongside favorable safety profiles in normal cells . Additionally, comparative studies with established anticancer drugs indicated that this compound exhibited comparable efficacy with reduced side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.